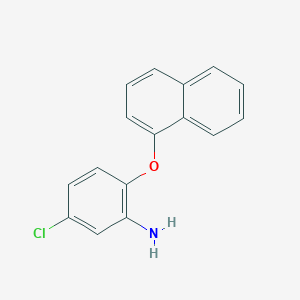
5-Chloro-2-(1-naphthyloxy)aniline
Overview
Description
5-Chloro-2-(1-naphthyloxy)aniline: is an organic compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol It is characterized by the presence of a chloro group, a naphthyloxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(1-naphthyloxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 5-chloro-2-nitroaniline with 1-naphthol in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(1-naphthyloxy)aniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group using reducing agents like in the presence of a .
Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2) with palladium catalyst (Pd/C), Sodium borohydride (NaBH4)
Solvents: Dimethylformamide (DMF), Tetrahydrofuran (THF)
Catalysts: Palladium on carbon (Pd/C), Copper(I) iodide (CuI)
Major Products:
Oxidation products: Quinones, Naphthoquinones
Reduction products: Amines
Substitution products: Various substituted anilines and naphthyl derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-(1-naphthyloxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of nucleophilic aromatic substitution reactions and other organic transformations .
Biology and Medicine: Its structural features make it a candidate for the synthesis of bioactive molecules with potential therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1-naphthyloxy)aniline involves its interaction with specific molecular targets. The chloro and naphthyloxy groups can participate in electrophilic and nucleophilic interactions , respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-(1-Naphthyloxy)aniline
- 5-Chloro-2-nitroaniline
- 1-Naphthol
Comparison: 5-Chloro-2-(1-naphthyloxy)aniline is unique due to the presence of both a chloro group and a naphthyloxy group attached to the aniline moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, 2-(1-Naphthyloxy)aniline lacks the chloro group, which can significantly alter its reactivity and applications .
Properties
IUPAC Name |
5-chloro-2-naphthalen-1-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-12-8-9-16(14(18)10-12)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVRJYVKJOSWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


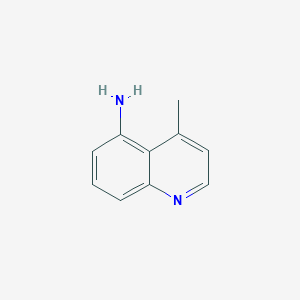
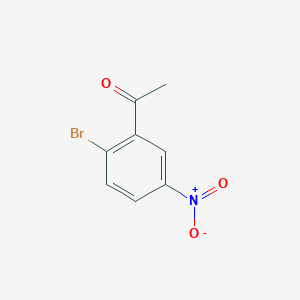
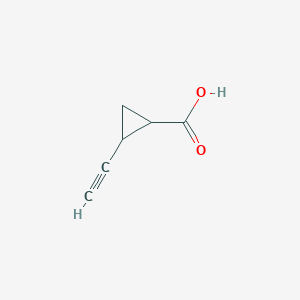
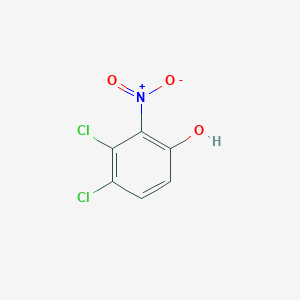
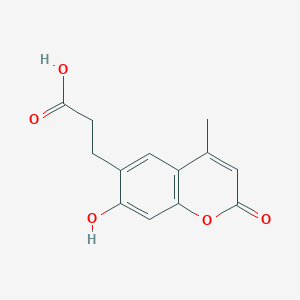
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)
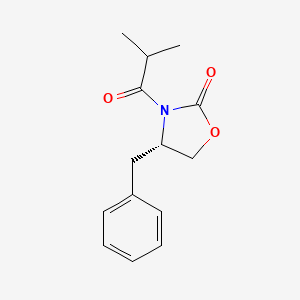
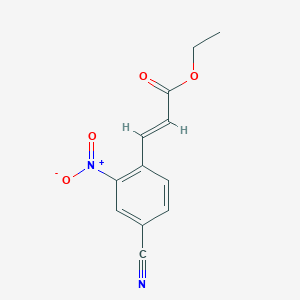
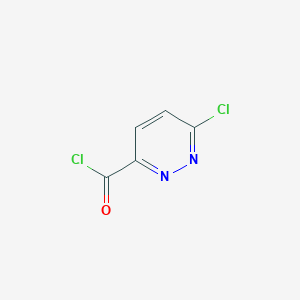
![2-[(2-Chloroacetyl)(methyl)amino]acetic acid](/img/structure/B3148636.png)
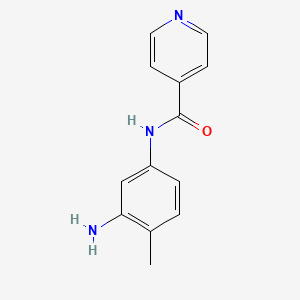
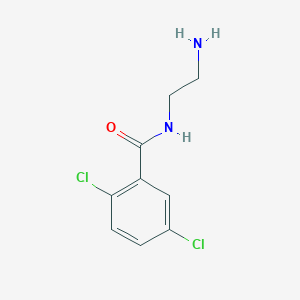
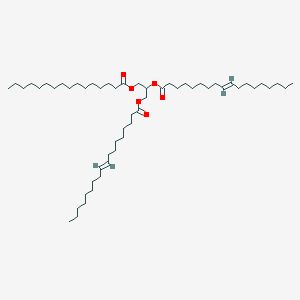
![2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]](/img/structure/B3148665.png)
